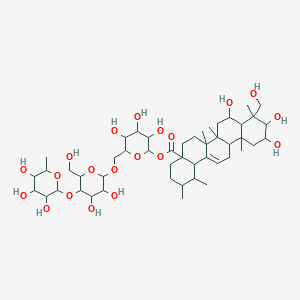

Madecassoside (Standard)

Description

Properties

IUPAC Name |

[6-[[3,4-dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 8,10,11-trihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H78O20/c1-19-10-11-48(13-12-46(6)22(28(48)20(19)2)8-9-27-44(4)14-24(52)39(61)45(5,18-50)38(44)23(51)15-47(27,46)7)43(62)68-42-35(59)32(56)30(54)26(66-42)17-63-40-36(60)33(57)37(25(16-49)65-40)67-41-34(58)31(55)29(53)21(3)64-41/h8,19-21,23-42,49-61H,9-18H2,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNMGUJRJUUDLHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CC(C5C4(CC(C(C5(C)CO)O)O)C)O)C)C2C1C)C)C(=O)OC6C(C(C(C(O6)COC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H78O20 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

975.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Madecassoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040122 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

34540-22-2 | |

| Record name | O-6-deoxy-α-L-mannopyranosyl-(1→4)-O-β-D-glucopyranosyl-(1→6)-β-D-glucopyranosyl (2α,3β,4α,6β)-2,3,6,23-tetrahydroxyurs-12-en-28-oate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.327 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Madecassoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040122 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

220 - 223 °C | |

| Record name | Madecassoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040122 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Multifaceted Biological Activities of Madecassoside: A Technical Guide for Researchers

An In-depth Examination of the Pharmacological Properties and Mechanisms of a Key Triterpene from Centella asiatica

Madecassoside (B7823665), a prominent pentacyclic triterpene glycoside isolated from the medicinal plant Centella asiatica, has garnered significant attention within the scientific community for its diverse and potent biological activities. This technical guide provides a comprehensive overview of the current understanding of madecassoside's pharmacological effects, focusing on its anti-inflammatory, wound healing, neuroprotective, and antioxidant properties. Detailed experimental protocols, quantitative data, and visualizations of key signaling pathways are presented to support researchers, scientists, and drug development professionals in their exploration of this promising natural compound.

Anti-inflammatory Activity

Madecassoside exhibits significant anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators. Its mechanisms of action primarily involve the inhibition of the NF-κB and MAPK signaling cascades.

Quantitative Data: Inhibition of Inflammatory Mediators

| Assay | Target | Cell Line | Concentration of Madecassoside | Result | Reference |

| ELISA | TNF-α production | LPS-stimulated neonatal rat cardiomyocytes | 10, 30, 100 µM | Concentration-dependent inhibition | [1] |

| ELISA | IL-1β, IL-6, TNF-α | LPS/DGalN-induced ALF in mice | - | Significant reduction in hepatic levels | [2] |

| ELISA | PGE2 production | Collagen-induced arthritis in mice | 3, 10, 30 mg/kg | Dose-dependent suppression | [3] |

| Western Blot | COX-2 expression | Collagen-induced arthritis in mice | 3, 10, 30 mg/kg | Dose-dependent suppression | [3] |

| ELISA | TNF-α, IL-6 | Collagen-induced arthritis in mice | 3, 10, 30 mg/kg | Dose-dependent reduction in plasma levels | [3] |

Key Signaling Pathways

Madecassoside's anti-inflammatory effects are largely attributed to its ability to interfere with the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. It has been shown to prevent the phosphorylation and subsequent degradation of IκBα, which in turn inhibits the translocation of the p65 subunit of NF-κB into the nucleus.[2][4] Furthermore, madecassoside can suppress the phosphorylation of key MAPK proteins such as ERK1/2 and p38.[1][2]

Experimental Protocol: Determination of Cytokine Production by ELISA

-

Cell Culture and Treatment: Seed appropriate cells (e.g., RAW 264.7 macrophages or neonatal rat cardiomyocytes) in 24-well plates and culture until confluent.[5] Pre-treat the cells with various concentrations of madecassoside for 1-2 hours.

-

Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to the cell culture medium at a final concentration of 1 µg/mL and incubate for 24 hours.[5]

-

Sample Collection: Collect the cell culture supernatant and centrifuge to remove any cellular debris.

-

ELISA Procedure: Quantify the concentrations of TNF-α, IL-1β, and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.[5]

-

Data Analysis: Determine the optical density at 450 nm using a microplate reader. Calculate the cytokine concentrations based on a standard curve generated from recombinant cytokines.

Wound Healing Activity

Madecassoside promotes wound healing through multiple mechanisms, including stimulating collagen synthesis, enhancing cell migration and proliferation, and promoting angiogenesis.

Quantitative Data: Enhancement of Wound Healing Parameters

| Assay | Parameter | Cell/Animal Model | Concentration/Dose of Madecassoside | Result | Reference |

| In vivo burn wound model | Wound Closure | Mice | 6, 12, 24 mg/kg (oral) | Time-dependent facilitation of wound closure | [6] |

| Scratch Assay | Cell Migration | Human keratinocytes (HaCaT) | 25 µM | 42.76% migration rate at 24h | [7] |

| ELISA | Procollagen Type I Synthesis | Human skin fibroblasts | 10 µM | Significant elevation | [8] |

| ELISA | Procollagen Type III Synthesis | Human skin fibroblasts | 10 µM | Significant elevation (more potent than asiaticoside) | [8] |

| MTT Assay | THP-1 Cell Proliferation | THP-1 cells | 7.8 - 500 ppm | Non-toxic and supports proliferation | [9] |

Key Signaling Pathway: TGF-β/Smad

The wound healing properties of madecassoside are linked to the activation of the Transforming Growth Factor-beta (TGF-β)/Smad signaling pathway. This pathway plays a crucial role in stimulating the synthesis of extracellular matrix proteins, particularly type I and type III collagen, by fibroblasts.

Experimental Protocol: In Vitro Scratch Wound Assay

-

Cell Seeding: Seed human keratinocytes (HaCaT) or fibroblasts into a 24-well plate at a density that will form a confluent monolayer.[10][11]

-

Creating the Scratch: Once confluent, create a "scratch" in the monolayer using a sterile 200 µL or 1000 µL pipette tip.[11]

-

Treatment: Wash the wells with PBS to remove detached cells and then add a culture medium containing different concentrations of madecassoside. A medium with serum can be used as a positive control, and a serum-free medium as a negative control.[10][12]

-

Image Acquisition: Capture images of the scratch at 0 hours and subsequent time points (e.g., 24 and 48 hours) using a microscope with a camera.[10]

-

Data Analysis: Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial scratch area.[10]

Neuroprotective Effects

Madecassoside has demonstrated significant neuroprotective properties in various in vitro and in vivo models of neurological damage and neurodegenerative diseases. Its mechanisms include reducing oxidative stress, inhibiting neuroinflammation, and modulating apoptotic pathways.

Quantitative Data: Neuroprotective Endpoints

| Assay | Parameter | Model | Concentration/Dose of Madecassoside | Result | Reference |

| MTT Assay | Cell Viability | Hypoxic-ischemic injury in GT1-7 cells | IC50 2.5 µg/ml | Increased cell viability | [13][14] |

| Behavioral Tests | Locomotor Dysfunction | MPTP-induced Parkinson's disease in rats | - | Improved locomotor function | [15] |

| Western Blot | Bcl-2/Bax ratio | MPTP-induced Parkinson's disease in rats | - | Significantly increased ratio | [15] |

| ELISA | BDNF protein level | MPTP-induced Parkinson's disease in rats | - | Significantly increased | [15] |

| TUNEL Staining | Neuronal Apoptosis | Cerebral ischemia-reperfusion injury in rats | 6, 12, 24 mg/kg (i.v.) | Ameliorated neuronal apoptosis | [4][16] |

| Biochemical Assays | MDA and NO levels | Cerebral ischemia-reperfusion injury in rats | 6, 12, 24 mg/kg (i.v.) | Significantly reduced levels | [4][16] |

Key Mechanisms of Neuroprotection

Madecassoside exerts its neuroprotective effects through a multi-pronged approach. It mitigates oxidative stress by enhancing the activity of antioxidant enzymes like SOD and reducing lipid peroxidation (measured as MDA).[4][15] It also suppresses neuroinflammation by inhibiting the production of pro-inflammatory cytokines.[4] Furthermore, madecassoside modulates apoptosis by increasing the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax.[15]

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Plate neuronal cells (e.g., GT1-7 or SH-SY5Y) in a 96-well plate at an appropriate density and allow them to adhere overnight.[13]

-

Induction of Toxicity: Induce cellular damage using a relevant neurotoxin (e.g., MPP+ for Parkinson's models or amyloid-β for Alzheimer's models) or by subjecting the cells to hypoxia.[13]

-

Treatment: Treat the cells with various concentrations of madecassoside for a specified duration (e.g., 24-48 hours).

-

MTT Incubation: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.[13]

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Express cell viability as a percentage of the control (untreated) cells.

Antioxidant Activity

Madecassoside possesses direct and indirect antioxidant properties, enabling it to scavenge free radicals and enhance the endogenous antioxidant defense systems.

Quantitative Data: Antioxidant Capacity

| Assay | Parameter | Result | Reference |

| DPPH Radical Scavenging Assay | IC50 | <4.5 µg/ml | [13] |

| SOD Assay | Enzyme Activity | Increased activity in madecassoside-treated cell lysate | [13] |

| Biochemical Assays | MDA and GSH levels in burn wound tissue | Decreased MDA, Increased GSH | [6] |

Experimental Protocol: DPPH Radical Scavenging Assay

-

Preparation of DPPH Solution: Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727). The concentration should be adjusted to obtain an absorbance of approximately 1.0 at 517 nm.[17]

-

Reaction Mixture: In a 96-well plate or test tubes, mix various concentrations of madecassoside with the DPPH solution. A control containing only methanol and the DPPH solution should be included. Ascorbic acid can be used as a positive control.[17]

-

Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.[17]

-

Absorbance Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.[17]

-

Calculation of Scavenging Activity: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

IC50 Determination: Plot the percentage of scavenging activity against the concentration of madecassoside to determine the IC50 value, which is the concentration required to scavenge 50% of the DPPH radicals.[18]

Conclusion

Madecassoside stands out as a natural compound with a remarkable spectrum of biological activities relevant to therapeutic applications in dermatology, neurology, and inflammatory disorders. The evidence presented in this technical guide underscores its potential as a lead compound for the development of novel drugs. The detailed methodologies and quantitative data provided herein are intended to facilitate further research into the precise mechanisms of action and clinical efficacy of madecassoside. Future investigations should focus on well-designed clinical trials to translate the promising preclinical findings into tangible benefits for human health.

References

- 1. Madecassoside suppresses LPS-induced TNF-alpha production in cardiomyocytes through inhibition of ERK, p38, and NF-kappaB activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Madecassoside attenuates inflammatory response on collagen-induced arthritis in DBA/1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neuroprotective effects of madecassoside against focal cerebral ischemia reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Validation of Madecassoside Synergy Significantly Enhanced Cryptotanshinone’s Therapeutic Efficacy Against Acne Vulgaris - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Madecassoside isolated from Centella asiatica herbs facilitates burn wound healing in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Identification of Major Active Ingredients Responsible for Burn Wound Healing of Centella asiatica Herbs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Burn wound healing properties of asiaticoside and madecassoside - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Unraveling the Mechanisms of Madecassoside Derivatives in Wound Healing: Network Pharmacology and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Robust and Standardized Approach to Quantify Wound Closure Using the Scratch Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. clyte.tech [clyte.tech]

- 13. applications.emro.who.int [applications.emro.who.int]

- 14. Neuroprotective properties of Madecassoside from Centella asiatica after hypoxic-ischemic injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Neuroprotective effects of madecassoside in early stage of Parkinson's disease induced by MPTP in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Systematic Study of Paeonol/Madecassoside Co-Delivery Nanoemulsion Transdermal Delivery System for Enhancing Barrier Repair and Anti-Inflammatory Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

In Vitro Effects of Madecassoside on Keratinocyte Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Madecassoside (B7823665), a prominent pentacyclic triterpene isolated from Centella asiatica, has demonstrated significant potential in modulating skin health. This technical guide provides an in-depth analysis of the in vitro effects of madecassoside on keratinocyte differentiation, a critical process for the formation and maintenance of the epidermal barrier. This document synthesizes available scientific data, presenting quantitative findings on the upregulation of key differentiation markers, detailing experimental methodologies, and illustrating the implicated signaling pathways. The information herein is intended to support further research and development of madecassoside for dermatological and cosmetic applications.

Quantitative Data on Keratinocyte Differentiation Markers

Madecassoside has been shown to upregulate the expression of several key proteins involved in keratinocyte differentiation and skin barrier function. The following tables summarize the quantitative effects observed in in vitro studies, primarily using the immortalized human keratinocyte cell line, HaCaT.

Table 1: Effect of Madecassoside on the mRNA Expression of Keratinocyte Differentiation Markers

| Marker | Cell Line | Madecassoside Concentration | Fold Increase (vs. Control) | Assay | Reference |

| Loricrin (LOR) | HaCaT | 100 μM | Data not available | qRT-PCR | [1] |

| Involucrin (IVL) | HaCaT | 100 μM | Data not available | qRT-PCR | [1] |

| Filaggrin (FLG) | HaCaT | 100 μM | Data not available | qRT-PCR | [1] |

| Aquaporin-3 (AQP3) | HaCaT | Data not available | Data not available | qRT-PCR | [2] |

Table 2: Effect of Madecassoside on the Protein Expression of Keratinocyte Differentiation Markers

| Marker | Cell Line | Madecassoside Concentration | % Increase (vs. Control) | Assay | Reference |

| Loricrin (LOR) | HaCaT | 100 μM | Upregulated | Western Blot | [1] |

| Involucrin (IVL) | HaCaT | 100 μM | Upregulated | Western Blot | [1] |

| Filaggrin (FLG) | HaCaT | 1, 2, 4 µg/mL | ~44.6% (at 2 µg/mL) | ELISA | [3] |

| Aquaporin-3 (AQP3) | HaCaT | 1, 2, 4 µg/mL | Significantly Increased | ELISA | [3] |

| Claudin-1 (CLDN1) | HaCaT | 1, 2, 4 µg/mL | Significantly Increased | ELISA | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on the effects of madecassoside on keratinocyte differentiation.

Cell Culture and Treatment

-

Cell Line: HaCaT (immortalized human keratinocytes) are most commonly used.[2]

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.[4]

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[4]

-

Madecassoside Preparation: Madecassoside is dissolved in a suitable solvent, such as Dimethyl Sulfoxide (DMSO), to create a stock solution, which is then diluted in the culture medium to the desired final concentrations (e.g., 1, 2, 4 µg/mL or 100 µM).[1][3]

-

Treatment Protocol: Sub-confluent HaCaT cells are treated with varying concentrations of madecassoside or vehicle control for a specified duration (e.g., 24 or 48 hours) before analysis.[3]

Quantitative Real-Time PCR (qRT-PCR)

-

Objective: To quantify the mRNA expression levels of keratinocyte differentiation markers.

-

RNA Extraction: Total RNA is extracted from treated and control HaCaT cells using a suitable reagent like TRIZOL.[4]

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.[4]

-

qPCR Reaction: The qPCR is performed using a qPCR system with SYBR Green master mix and primers specific for the target genes (e.g., LOR, IVL, FLG) and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.[2][4]

-

Data Analysis: The relative gene expression is calculated using the 2^-ΔΔCt method.

Western Blot Analysis

-

Objective: To determine the protein expression levels of keratinocyte differentiation markers.

-

Protein Extraction: Whole-cell lysates are prepared from treated and control HaCaT cells using a lysis buffer.

-

Protein Quantification: The total protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.[5]

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the target proteins (e.g., Loricrin, Involucrin) and a loading control (e.g., β-actin). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[5]

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[5]

-

Densitometry: The intensity of the bands is quantified using image analysis software.

Enzyme-Linked Immunosorbent Assay (ELISA)

-

Objective: To quantify the secretion of differentiation-related proteins into the cell culture medium.

-

Sample Collection: The cell culture supernatant is collected from treated and control HaCaT cells.

-

ELISA Procedure: The concentration of target proteins (e.g., Filaggrin, AQP3, Claudin-1) in the supernatant is measured using commercially available ELISA kits according to the manufacturer's instructions.[3]

-

Data Analysis: A standard curve is generated to determine the protein concentrations in the samples.

Visualization of Pathways and Workflows

Signaling Pathways

Madecassoside appears to influence keratinocyte differentiation through multiple signaling pathways. The diagrams below, generated using the DOT language, illustrate the proposed mechanisms of action.

Caption: Proposed signaling pathways of madecassoside in keratinocytes.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the in vitro effects of madecassoside on keratinocyte differentiation.

Caption: General experimental workflow for in vitro studies.

Discussion

The compiled data indicate that madecassoside effectively promotes the differentiation of keratinocytes in vitro. This is evidenced by the upregulation of key structural proteins of the cornified envelope, including loricrin, involucrin, and filaggrin.[1] The enhancement of aquaporin-3 and claudin-1 expression further suggests a role for madecassoside in improving skin hydration and barrier integrity.[3]

The pro-differentiating effects of madecassoside are likely mediated through complex signaling networks. The activation of the TGF-β/Smad pathway is a plausible mechanism, as this pathway is known to be crucial for terminal epidermal differentiation.[6] Additionally, the involvement of the Ca²⁺/AMPK/mTOR/ERK pathway, as suggested in the context of wound healing, points to a broader role of madecassoside in regulating keratinocyte function.[7] Specifically, madecassoside may increase intracellular calcium levels, leading to the activation of AMPK and ERK, which can promote cellular processes conducive to differentiation and barrier repair.[7]

Conclusion

Madecassoside demonstrates significant potential as a bioactive compound for promoting keratinocyte differentiation and enhancing skin barrier function. The in vitro evidence strongly supports its mechanism of action through the upregulation of critical differentiation markers. Further research, particularly to obtain more precise quantitative data and to fully elucidate the intricate signaling pathways, will be invaluable for the development of madecassoside-based therapies for various dermatological conditions characterized by impaired barrier function.

References

- 1. researchgate.net [researchgate.net]

- 2. scribd.com [scribd.com]

- 3. Systematic Study of Paeonol/Madecassoside Co-Delivery Nanoemulsion Transdermal Delivery System for Enhancing Barrier Repair and Anti-Inflammatory Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Treatment with Docosahexaenoic Acid Improves Epidermal Keratinocyte Differentiation and Ameliorates Inflammation in Human Keratinocytes and Reconstructed Human Epidermis Models [mdpi.com]

- 5. Madecassoside Inhibits Melanin Synthesis by Blocking Ultraviolet-Induced Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A decisive function of transforming growth factor-β/Smad signaling in tissue morphogenesis and differentiation of human HaCaT keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Centella asiatica phytochemical Madecassoside enhances skin wound healing and protects against UVB-induced keratinocyte damage - PubMed [pubmed.ncbi.nlm.nih.gov]

The In Vivo Journey of Madecassoside: A Pharmacokinetic and Bioavailability Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and bioavailability of madecassoside (B7823665), a primary triterpenoid (B12794562) glycoside from Centella asiatica. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this promising therapeutic agent is critical for its development and clinical application.

Executive Summary

Madecassoside exhibits complex pharmacokinetic behavior characterized by rapid absorption but low oral bioavailability. Following oral administration, it is widely distributed to various tissues. Metabolism, primarily through hydrolysis to its aglycone, madecassic acid, and subsequent excretion, plays a significant role in its disposition. Evidence also suggests the involvement of transport proteins and the potential for enterohepatic circulation, which may influence its plasma concentration-time profile.

Pharmacokinetic Parameters

The oral bioavailability of madecassoside is generally poor, often reported as less than 1% to 2%.[1][2][3] Despite this, it is absorbed rapidly, with maximum plasma concentrations (Tmax) reached within 5 to 15 minutes after oral administration in rats.[1][4][5] The presence of other constituents in standardized extracts of Centella asiatica, such as ECa 233, has been shown to enhance the plasma levels of madecassoside compared to the administration of the pure compound alone.[6]

Table 1: Pharmacokinetic Parameters of Madecassoside in Rats (Oral Administration)

| Parameter | Value | Conditions | Reference |

| Tmax (Time to Maximum Concentration) | 5 - 15 min | Oral administration of ECa 233 (50-200 mg/kg) | [1][4][5] |

| ~0.22 h | Oral administration of pure madecassoside | [2][3] | |

| ~1 h | Oral administration of pure madecassoside (100 mg/kg) | [3] | |

| Cmax (Maximum Concentration) | 303.75 ± 28.53 ng/mL | Single oral dose of 100 mg/kg | [7][8] |

| T½ (Elimination Half-Life) | ~3.47 h | [7] | |

| ~4.99 ± 2.29 h | Intravenous administration of pure madecassoside | [2] | |

| Oral Bioavailability | < 1% | Oral administration of ECa 233 | [1][4][5] |

| < 2% | [2][3] | ||

| < 6% | Oral administration of TECA extract | [2][3] |

Table 2: Excretion of Madecassoside in Rats (Following Single Oral Dose)

| Excretion Route | Percentage of Dose | Time Frame | Reference |

| Bile | 7.16% | 0 - 12 h | [9] |

| Urine | 0.25% | 0 - 72 h | [9] |

| Feces | 24.68% | 0 - 72 h | [9] |

Experimental Protocols

The following methodologies are commonly employed in the in vivo pharmacokinetic studies of madecassoside.

Animal Models and Dosing

-

Animal Model: Sprague-Dawley rats are frequently used for pharmacokinetic studies of madecassoside.[9] Male Wistar rats have also been utilized.[8]

-

Dosing:

-

Oral Administration: Madecassoside, either as a pure compound or as part of a standardized extract like ECa 233, is administered orally to rats at doses ranging from 50 to 200 mg/kg.[1][4][9]

-

Intravenous Administration: For bioavailability studies, madecassoside is administered intravenously, often at a similar dose to the oral studies, to serve as a reference.[2][9]

-

Sample Collection

-

Blood: Blood samples are collected at various time points post-administration to characterize the plasma concentration-time profile.[6][9]

-

Tissues: To assess distribution, organs such as the heart, liver, spleen, lung, kidney, and brain are collected after a single oral dose.[7][9] Skin and stomach tissues have also been examined.[7]

-

Bile, Urine, and Feces: These are collected over extended periods (e.g., up to 72 hours) to determine the routes and extent of excretion.[6][9]

Bioanalytical Method

-

Method: A sensitive and validated liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying madecassoside and its metabolites in biological samples.[1][4][6][9]

-

Metabolite Identification: Liquid chromatography coupled with time-of-flight mass spectrometry (LC-TOF-MS) has been used to identify major metabolites in feces.[9]

Absorption, Distribution, Metabolism, and Excretion (ADME)

Absorption

Madecassoside is rapidly absorbed from the gastrointestinal tract, as indicated by the short Tmax values.[1][4][5] However, its overall absorption is low, which contributes to its poor oral bioavailability.[7] This low bioavailability may be attributed to factors such as incomplete absorption, efflux by intestinal transporters, and/or metabolism within the gastrointestinal tract.[7] The presence of a double-humped plasma concentration-time profile in some studies suggests the possibility of enterohepatic circulation.[7][9]

Distribution

Following absorption, madecassoside is widely distributed throughout the body.[6] Studies in rats have shown its presence in the heart, liver, spleen, lung, and kidney, with relatively higher concentrations found in the liver and kidney.[7][9] It has also been detected in the brain, stomach, and skin.[1][4][7]

Metabolism

Madecassoside is extensively metabolized.[6] The primary metabolic pathway is the hydrolysis of the sugar moiety, likely by intestinal bacteria, to form its aglycone, madecassic acid.[7][8] This metabolite is found abundantly in feces, whereas levels in plasma and tissues are minimal.[7] There is also evidence of a bidirectional interconversion between madecassoside and the structurally related asiaticoside (B1665284).[6]

Excretion

Excretion of madecassoside and its metabolites occurs primarily through the feces.[7][9] After intravenous administration, a significant portion of the dose is recovered as madecassic acid in the feces.[6] Biliary excretion also plays a role, with studies indicating the involvement of P-glycoprotein and multidrug resistance-associated protein in its hepatobiliary elimination.[9] Renal excretion of the parent compound is minimal.[9]

Visualizations

Experimental Workflow for Pharmacokinetic Studies

References

- 1. Pharmacokinetics of a Standardized Extract of Centella asiatica ECa 233 in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. tandfonline.com [tandfonline.com]

- 4. mahidol.elsevierpure.com [mahidol.elsevierpure.com]

- 5. researchgate.net [researchgate.net]

- 6. Comparative pharmacokinetics between madecassoside and asiaticoside presented in a standardised extract of Centella asiatica, ECa 233 and their respective pure compound given separately in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. In vivo disposition and metabolism of madecassoside, a major bioactive constituent in Centella asiatica (L.) Urb - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Antioxidant Prowess of Madecassoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Madecassoside, a prominent pentacyclic triterpene saponin (B1150181) derived from the medicinal plant Centella asiatica, has garnered significant attention for its diverse pharmacological activities. Among these, its potent antioxidant properties stand out as a key mechanism underlying its therapeutic potential in a range of oxidative stress-related conditions. This technical guide provides an in-depth exploration of the antioxidant capabilities of Madecassoside, detailing its mechanisms of action, summarizing key quantitative data, and providing comprehensive experimental protocols for its evaluation. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel antioxidant therapies.

Core Mechanisms of Antioxidant Action

Madecassoside exerts its antioxidant effects through a multi-pronged approach that involves both direct radical scavenging and the modulation of endogenous antioxidant defense systems. A primary mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of cellular resistance to oxidative stress.

Under conditions of oxidative stress, Madecassoside promotes the dissociation of Nrf2 from its cytosolic inhibitor, Kelch-like ECH-associated protein 1 (Keap1). This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes. This binding event initiates the transcription of a suite of protective enzymes, including Heme Oxygenase-1 (HO-1), NAD(P)H Quinone Dehydrogenase 1 (NQO1), and various glutathione (B108866) S-transferases (GSTs). The upregulation of these enzymes enhances the cell's capacity to neutralize reactive oxygen species (ROS) and detoxify harmful electrophiles.[1][2][3][4]

Furthermore, studies have demonstrated that Madecassoside can directly scavenge free radicals, although the modulation of endogenous antioxidant pathways is considered its more significant contribution to cellular protection.[1]

Quantitative Assessment of Antioxidant Efficacy

The antioxidant effects of Madecassoside have been quantified in numerous in vitro studies. The following tables summarize key findings from research investigating its protective effects against hydrogen peroxide (H₂O₂)-induced oxidative stress in various cell lines.

Table 1: Effect of Madecassoside on Cell Viability and Cytotoxicity in H₂O₂-Treated ARPE-19 Cells

| Treatment | Concentration (µM) | Cell Viability (%) | LDH Release (% of Control) |

| Control | - | 100 | 100 |

| H₂O₂ | 500 | ~50 | ~250 |

| H₂O₂ + Madecassoside | 6.25 | ~65 | ~200 |

| H₂O₂ + Madecassoside | 12.5 | ~75 | ~150 |

| H₂O₂ + Madecassoside | 25 | ~85 | ~125 |

Data synthesized from studies demonstrating a dose-dependent protective effect of Madecassoside.[1][2]

Table 2: Modulation of Oxidative Stress Markers by Madecassoside in H₂O₂-Treated ARPE-19 Cells

| Treatment | Concentration (µM) | Intracellular ROS (% of Control) | MDA Levels (% of Control) |

| Control | - | 100 | 100 |

| H₂O₂ | 500 | ~300 | ~250 |

| H₂O₂ + Madecassoside | 6.25 | ~225 | ~200 |

| H₂O₂ + Madecassoside | 12.5 | ~175 | ~150 |

| H₂O₂ + Madecassoside | 25 | ~125 | ~125 |

MDA (Malondialdehyde) is a key indicator of lipid peroxidation. Data reflects the ability of Madecassoside to mitigate oxidative damage.[1][2]

Table 3: Enhancement of Endogenous Antioxidant Defenses by Madecassoside in H₂O₂-Treated ARPE-19 Cells

| Treatment | Concentration (µM) | SOD Activity (% of Control) | GSH Levels (% of Control) |

| Control | - | 100 | 100 |

| H₂O₂ | 500 | ~50 | ~60 |

| H₂O₂ + Madecassoside | 6.25 | ~65 | ~75 |

| H₂O₂ + Madecassoside | 12.5 | ~80 | ~85 |

| H₂O₂ + Madecassoside | 25 | ~95 | ~95 |

SOD (Superoxide Dismutase) and GSH (Glutathione) are crucial components of the cellular antioxidant defense system.[1][2]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental processes discussed, the following diagrams are provided in the DOT language for Graphviz.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the assessment of Madecassoside's antioxidant properties.

Cell Viability Assessment (MTT Assay)

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals by mitochondrial succinate (B1194679) dehydrogenase in viable cells. The amount of formazan produced is proportional to the number of living cells.

Methodology:

-

Cell Seeding: Plate cells (e.g., ARPE-19) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for adherence.

-

Treatment: Pre-treat the cells with varying concentrations of Madecassoside (e.g., 6.25, 12.5, 25 µM) for 2 hours.

-

Induction of Oxidative Stress: Introduce the oxidative stressor (e.g., 500 µM H₂O₂) to the wells (except for the control group) and incubate for a further 24 hours.

-

MTT Incubation: Remove the culture medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of a solubilizing agent (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation: Express cell viability as a percentage relative to the untreated control group.

Cytotoxicity Assessment (LDH Release Assay)

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon cell lysis or damage to the plasma membrane. The amount of LDH in the supernatant is proportional to the extent of cytotoxicity.

Methodology:

-

Cell Seeding and Treatment: Follow steps 1-3 as described in the MTT assay protocol.

-

Supernatant Collection: After the 24-hour incubation with the oxidative stressor, centrifuge the 96-well plate at 400 x g for 5 minutes.

-

Sample Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate, cofactor, and a tetrazolium salt). Add 50 µL of the reaction mixture to each well containing the supernatant.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Stop Reaction: Add 50 µL of a stop solution (often a mild acid) to each well.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Calculation: Calculate the percentage of LDH release relative to a positive control (cells lysed to release maximum LDH).

Intracellular ROS Measurement (DCFH-DA Assay)

Principle: 2',7'-Dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is a cell-permeable, non-fluorescent probe. Once inside the cell, it is deacetylated by cellular esterases to 2',7'-dichlorodihydrofluorescein (DCFH), which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is directly proportional to the level of intracellular ROS.

Methodology:

-

Cell Seeding and Treatment: Follow steps 1-3 as described in the MTT assay protocol.

-

Probe Loading: After the treatment period, wash the cells with phosphate-buffered saline (PBS). Then, incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.

-

Washing: Wash the cells twice with PBS to remove any extracellular probe.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

-

Calculation: Express the intracellular ROS levels as a percentage relative to the control group.

Lipid Peroxidation Assessment (MDA Assay)

Principle: Malondialdehyde (MDA) is a major product of lipid peroxidation. The thiobarbituric acid reactive substances (TBARS) assay is commonly used to measure MDA. In this assay, MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex that can be measured spectrophotometrically.

Methodology:

-

Cell Lysate Preparation: Following treatment (as described in the MTT protocol, steps 1-3), wash the cells with PBS and lyse them using a suitable lysis buffer. Centrifuge the lysate to pellet cellular debris.

-

Reaction Mixture: In a microcentrifuge tube, mix 100 µL of the cell lysate supernatant with 200 µL of the TBARS reagent (containing TBA in an acidic solution).

-

Incubation: Incubate the mixture at 95°C for 60 minutes.

-

Cooling: Cool the tubes on ice for 10 minutes to stop the reaction.

-

Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes.

-

Absorbance Measurement: Transfer the supernatant to a 96-well plate and measure the absorbance at 532 nm.

-

Calculation: Quantify the MDA concentration using a standard curve prepared with a known concentration of MDA. Normalize the results to the total protein content of the cell lysate.

Superoxide (B77818) Dismutase (SOD) Activity Assay

Principle: This assay often utilizes a water-soluble tetrazolium salt (WST-1) that is reduced by superoxide anions to a colored formazan product. The activity of SOD is measured by its ability to inhibit this reaction. The degree of inhibition is proportional to the SOD activity in the sample.

Methodology:

-

Cell Lysate Preparation: Prepare cell lysates as described in the MDA assay protocol.

-

Reaction Setup: In a 96-well plate, add the cell lysate, a substrate (e.g., xanthine), and the WST-1 solution.

-

Reaction Initiation: Initiate the reaction by adding an enzyme that generates superoxide anions (e.g., xanthine (B1682287) oxidase).

-

Incubation: Incubate the plate at 37°C for 20 minutes.

-

Absorbance Measurement: Measure the absorbance at 450 nm.

-

Calculation: Calculate the percentage of inhibition of the formazan formation and determine the SOD activity by comparing it to a standard curve.

Glutathione (GSH) Level Assay

Principle: This assay is based on the reaction of GSH with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be measured spectrophotometrically. Glutathione reductase is included in the reaction to reduce oxidized glutathione (GSSG) back to GSH, allowing for the measurement of total glutathione.

Methodology:

-

Cell Lysate Preparation: Prepare cell lysates as described in the MDA assay protocol, often using a deproteinizing agent to prevent interference.

-

Reaction Mixture: In a 96-well plate, add the cell lysate, DTNB, and glutathione reductase.

-

Reaction Initiation: Start the reaction by adding NADPH.

-

Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over a period of 5-10 minutes.

-

Calculation: Determine the rate of TNB formation, which is proportional to the total glutathione concentration. Quantify the GSH level using a standard curve prepared with known concentrations of GSH.

Conclusion

Madecassoside demonstrates significant antioxidant properties, primarily through the activation of the Nrf2/HO-1 signaling pathway, leading to the upregulation of endogenous antioxidant enzymes. Quantitative data from in vitro studies consistently show its ability to protect cells from oxidative damage by improving cell viability, reducing cytotoxicity, decreasing ROS and lipid peroxidation, and enhancing the activity of crucial antioxidant enzymes like SOD and GSH. The detailed experimental protocols provided in this guide offer a robust framework for the continued investigation and validation of Madecassoside as a promising therapeutic agent for combating oxidative stress-related pathologies. This comprehensive resource is intended to empower researchers and drug development professionals in their efforts to harness the full therapeutic potential of this remarkable natural compound.

References

- 1. researchhub.com [researchhub.com]

- 2. Madecassoside protects retinal pigment epithelial cells against hydrogen peroxide-induced oxidative stress and apoptosis through the activation of Nrf2/HO-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. The NRF-2/HO-1 Signaling Pathway: A Promising Therapeutic Target for Metabolic Dysfunction-Associated Steatotic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on Madecassoside for Psoriasis Treatment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary scientific evidence for the use of Madecassoside, a key bioactive triterpene from Centella asiatica, in the management of psoriasis. The document synthesizes findings from in vitro and in vivo preclinical models, focusing on the molecular mechanisms, key signaling pathways, and quantifiable therapeutic effects. Detailed experimental protocols are provided to facilitate the replication and advancement of these foundational studies.

Executive Summary

Psoriasis is a chronic, immune-mediated inflammatory skin disorder characterized by keratinocyte hyperproliferation and a complex cytokine network. Preliminary research has identified Madecassoside as a promising natural compound for psoriasis therapy. Studies utilizing imiquimod-induced psoriasis-like mouse models and in vitro keratinocyte cultures have demonstrated that Madecassoside can ameliorate psoriatic-like skin inflammation. Its mechanism of action is primarily attributed to the downregulation of the IL-23/IL-17 inflammatory axis, a critical pathway in psoriasis pathogenesis. Key findings indicate that topical application of Madecassoside leads to a reduction in pro-inflammatory cytokines such as IL-17A, IL-22, and IL-23, a decrease in pathogenic Th17 cell populations, and an inhibition of abnormal keratinocyte proliferation.[1][2] While clinical evidence is still emerging, these preclinical data provide a strong rationale for further investigation into Madecassoside as a novel therapeutic agent for psoriasis.[3]

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from preclinical research on Madecassoside for psoriasis.

Table 2.1: In Vivo Efficacy of Madecassoside in an Imiquimod (B1671794) (IMQ)-Induced Psoriasis Mouse Model

| Parameter | Model | Treatment Group | Outcome | Reference |

| Inflammatory Cytokine mRNA Levels (Ear Skin) | IMQ-induced dermatitis in BALB/c mice | Madecassoside (MAD) Ointment | Significant decrease in IL-23, IL-22, and IL-17A mRNA levels compared to IMQ-only group. | [2] |

| Keratinocyte Proliferation | IMQ-induced dermatitis in BALB/c mice | Madecassoside (MAD) Ointment | Reduced keratinocyte proliferation as measured by Hematoxylin and Eosin (H&E) staining and BrdU incorporation. | [2] |

| Th17 Cell Population | IMQ-induced dermatitis in BALB/c mice | Madecassoside (MAD) Ointment | Decreased number of Th17 cells. | [2] |

| Psoriasis Area and Severity Index (PASI) Score | IMQ-induced dermatitis in BALB/c mice | Madecassoside (MAD) Ointment | Ameliorated the severity of skin inflammation as assessed by PASI score. | [2] |

Table 2.2: In Vitro Effects of Madecassoside

| Parameter | Cell Line | Treatment Group | Outcome | Reference |

| Keratinocyte Proliferation | SVK-14 Keratinocytes | Madecassoside | Impeded proliferation of the keratinocyte cell line. | [1] |

| Inflammatory Mediators | Not Specified (Cellular Response Assay) | Madecassoside | Modulates cellular response by reducing IL-1, IL-8, and PGE2. | [4] |

Key Signaling Pathways Modulated by Madecassoside

Madecassoside exerts its anti-psoriatic effects by modulating key inflammatory signaling pathways. The primary mechanism identified is the inhibition of the IL-23/IL-17 axis, which is central to the pathogenesis of psoriasis.

The IL-23/Th17 Signaling Axis

In psoriasis, dendritic cells release IL-23, which promotes the expansion and maintenance of Th17 cells. These Th17 cells, in turn, produce pro-inflammatory cytokines, including IL-17A and IL-22. These cytokines act on keratinocytes, inducing their hyperproliferation and the production of more inflammatory mediators, thus creating a self-amplifying inflammatory loop.[5][6] Preclinical studies show that Madecassoside disrupts this cycle.[1][2] By reducing the expression of IL-23, IL-17A, and IL-22, and decreasing the population of Th17 cells, Madecassoside effectively dampens this critical inflammatory cascade.[1][2]

Other Potential Pathways

While the IL-23/Th17 axis is the most directly implicated pathway, other signaling cascades known to be involved in psoriasis may also be affected by Madecassoside or its parent extract. These include the NF-κB and JAK/STAT pathways, which are critical hubs for inflammatory cytokine signaling.[5][7] Studies on Centella asiatica extract have shown inhibition of NF-κB and JAK/STAT3 activation.[7] Further research is required to confirm the direct effects of isolated Madecassoside on these pathways in the context of psoriasis.

Detailed Experimental Protocols

This section details the methodologies used in the key preclinical studies to enable scientific reproducibility.

Imiquimod (IMQ)-Induced Psoriasis-Like Dermatitis in Mice

This is the most common in vivo model for evaluating anti-psoriatic compounds.

-

Objective: To induce a psoriasis-like skin inflammation phenotype in mice that mimics human psoriasis in its histological features and dependence on the IL-23/IL-17 axis.

-

Animal Model: BALB/c mice are typically used.[2]

-

Induction Protocol:

-

Treatment Protocol:

-

The investigational compound, such as a Madecassoside (MAD) ointment, is applied topically to the same area, typically 6 hours after the IMQ application, for the duration of the induction period.[2]

-

-

Endpoint Analysis:

-

Macroscopic Scoring (PASI): The severity of inflammation is scored daily based on erythema (redness), scaling, and thickness, analogous to the Psoriasis Area and Severity Index (PASI) used in humans.[2]

-

Histological Analysis: Skin biopsies are collected, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) to assess epidermal thickness (acanthosis) and inflammatory cell infiltrate.[2]

-

Proliferation Analysis: Keratinocyte proliferation is assessed via immunohistochemical staining for proliferation markers like Ki-67 or by analyzing the incorporation of 5-bromo-2'-deoxyuridine (B1667946) (BrdU).[2]

-

Gene Expression Analysis: Total RNA is extracted from skin tissue. The mRNA expression levels of key cytokines (e.g., IL-17A, IL-22, IL-23) are quantified using real-time quantitative PCR (RT-qPCR).[2]

-

Flow Cytometry: Spleens and draining lymph nodes (e.g., cervical) are harvested to prepare single-cell suspensions. Cells are stained with fluorescently-labeled antibodies against cell surface markers (e.g., CD4) and intracellular cytokines (e.g., IL-17A) to quantify the population of specific immune cells, such as Th17 cells.[2]

-

References

- 1. Actions and Therapeutic Potential of Madecassoside and Other Major Constituents of Centella asiatica: A Review [mdpi.com]

- 2. MAD ointment ameliorates Imiquimod-induced psoriasiform dermatitis by inhibiting the IL-23/IL-17 axis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caringsunshine.com [caringsunshine.com]

- 4. inspire.com [inspire.com]

- 5. Signaling pathways and targets of natural products in psoriasis treatment [explorationpub.com]

- 6. Key Signaling Pathways in Psoriasis: Recent Insights from Antipsoriatic Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) with UV Detection for the Quantitative Analysis of Madecassoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Madecassoside (B7823665), a prominent triterpenoid (B12794562) saponin (B1150181) isolated from Centella asiatica, is renowned for its diverse pharmacological activities, including wound healing, anti-inflammatory, and anti-aging properties. Accurate and reliable quantification of Madecassoside in raw materials, extracts, and finished products is crucial for quality control and research purposes. This application note provides a detailed protocol for the analysis of Madecassoside using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, a widely adopted, robust, and sensitive analytical technique. The methodologies and validation data presented are compiled from various established studies to ensure comprehensive guidance.

Quantitative Data Summary

The following tables summarize the key parameters from various validated HPLC-UV methods for the quantification of Madecassoside, offering a comparative overview to aid in method selection and development.

Table 1: Chromatographic Conditions for Madecassoside Analysis

| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |

| Stationary Phase | Ultimate AQ-C18 (4.6 x 250 mm, 5 µm)[1] | Atlantis T3 C18[2] | ACE 5 C18-PFP (250 x 4.6 mm, 5 µm)[3] | C18 column[4][5] |

| Mobile Phase | Acetonitrile & 2 mmol/L β-cyclodextrin (gradient)[1] | Water:Acetonitrile:Methyl tert-butyl ether (80:18:2, v/v/v) with 0.1% acetic acid[2] | Acetonitrile & 0.01% Orthophosphoric acid (gradient)[3] | Methanol (B129727):Water (60:40, v/v)[4][5] |

| Flow Rate | 1.0 mL/min[1][4][5] | - | - | 100 mL/min (Preparative)[4][5] |

| Column Temperature | 30 °C[1] | - | 25 °C[3] | - |

| UV Detection | 205 nm[1][6] | - | - | 220 nm[4][5] |

| Injection Volume | - | - | - | 1.5 mL (Preparative)[4][5] |

Table 2: Method Validation Parameters for Madecassoside Quantification

| Parameter | Method A | Method B | Method C | Method D |

| Linearity Range | 0.1877 - 3.754 µg[1] | 5 - 150 µg/mL[3][7][8] | 10.26 - 32.06 µg/mL[9] | - |

| Correlation Coefficient (r²) | > 0.9995[1] | 0.9991[3][7] | - | 0.999 |

| LOD | - | 81 ng/mL[3][7][8] | - | 0.0045 mg/mL |

| LOQ | - | 245 ng/mL[3][7][8] | - | 0.0136 mg/mL |

| Intraday Precision (%RSD) | - | < 0.5%[3] | - | - |

| Interday Precision (%RSD) | - | < 3%[3] | - | - |

| Accuracy (% Recovery) | Satisfied[1] | 101.54 - 103.29%[3][8] | 107.84%[9] | 104.71 ± 1.35% |

| Stability | Satisfied[1] | - | - | - |

Experimental Protocol

This protocol provides a generalized yet detailed methodology for the HPLC-UV analysis of Madecassoside. It is recommended to perform method validation according to the specific laboratory and sample matrix requirements.

Materials and Reagents

-

Madecassoside reference standard (purity ≥ 98%)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (Ultrapure, 18 MΩ·cm)

-

Orthophosphoric acid or Acetic acid (Analytical grade)

-

β-cyclodextrin (optional, as per method)

-

Syringe filters (0.45 µm)

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system equipped with:

-

Quaternary or Binary pump

-

Autosampler

-

Column oven

-

UV-Vis or Photodiode Array (PDA) detector

-

Preparation of Standard Solutions

-

Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of Madecassoside reference standard and dissolve it in 10 mL of methanol in a volumetric flask.[9] Sonicate if necessary to ensure complete dissolution.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase or a suitable diluent (e.g., methanol-water mixture) to achieve concentrations within the desired linear range (e.g., 5-150 µg/mL).[2][3][7][8]

Preparation of Sample Solutions

-

Extraction from Plant Material/Extract: Accurately weigh a known amount of the homogenized plant material or extract (e.g., 100 mg).[2]

-

Add a defined volume of extraction solvent (e.g., methanol or a methanol-water mixture).[2][4][5]

-

Employ an appropriate extraction technique such as sonication or Soxhlet extraction for a specified duration to ensure efficient extraction of Madecassoside.

-

Centrifuge or filter the extract to remove particulate matter.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial prior to injection.[2]

HPLC-UV Analysis

-

Set up the HPLC system with the chosen column and mobile phase. Refer to Table 1 for established conditions.

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Set the UV detector to the desired wavelength (e.g., 205 nm).[1][6]

-

Inject the prepared standard and sample solutions.

-

Record the chromatograms and identify the Madecassoside peak based on the retention time of the reference standard.

-

Construct a calibration curve by plotting the peak area of the standards against their corresponding concentrations.

-

Quantify the amount of Madecassoside in the samples by interpolating their peak areas on the calibration curve.

Visualizations

Experimental Workflow

Caption: Workflow for Madecassoside analysis by HPLC-UV.

References

- 1. yxsj.smmu.edu.cn [yxsj.smmu.edu.cn]

- 2. tandfonline.com [tandfonline.com]

- 3. scielo.br [scielo.br]

- 4. [Preparation of asiaticoside and madecassoside from the extract of Centella asiatica (L.) Urb using preparative high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for Madecassoside Treatment in HaCaT Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Madecassoside, a prominent pentacyclic triterpene saponin (B1150181) isolated from Centella asiatica, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, wound healing, and antioxidant properties. These attributes make it a compelling compound for dermatological research and the development of therapeutic agents for various skin conditions. The immortalized human keratinocyte cell line, HaCaT, serves as an excellent in vitro model for studying the effects of compounds on epidermal cells. This document provides detailed protocols for investigating the effects of Madecassoside on HaCaT cells, focusing on cell viability, wound healing, and anti-inflammatory responses.

Data Presentation

Table 1: Recommended Concentrations of Madecassoside for Various In Vitro Assays

To standardize experiments, it is crucial to use consistent and appropriate concentrations of Madecassoside. The following table provides recommended concentration ranges based on published literature. The molecular weight of Madecassoside is approximately 975.12 g/mol .

| Assay Type | Concentration Range (µg/mL) | Concentration Range (µM) | Notes |

| Cell Viability (MTT Assay) | 1 - 100 | 1.03 - 102.55 | A dose-response curve is recommended to determine the EC50 or optimal non-toxic concentration. |

| Wound Healing (Scratch Assay) | 1 - 25 | 1.03 - 25.64 | Concentrations should be non-toxic to ensure observed effects are due to migration and not proliferation. |

| Anti-inflammatory Assays (ELISA) | 10 - 100 | 10.26 - 102.55 | Effective concentrations for inhibiting inflammatory markers like IL-6 and TNF-α. |

| Western Blot Analysis | 10 - 100 | 10.26 - 102.55 | To observe significant changes in protein expression and phosphorylation in signaling pathways. |

Note: The conversion from µg/mL to µM is calculated using the formula: µM = (µg/mL) / (Molecular Weight in g/mol ) * 1000. For Madecassoside, µM ≈ (µg/mL) / 0.975.

Experimental Protocols

HaCaT Cell Culture

1.1. Materials:

-

HaCaT cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (Pen-Strep)

-

0.25% Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks (T-25 or T-75)

-

Cell culture plates (6-well, 24-well, 96-well)

-

Incubator (37°C, 5% CO₂)

1.2. Protocol:

-

Culture HaCaT cells in DMEM supplemented with 10% FBS and 1% Pen-Strep.[1][2]

-

Maintain the cells in a humidified incubator at 37°C with 5% CO₂.[1][2]

-

For subculturing, wash the cells with PBS and detach them using 0.25% Trypsin-EDTA when they reach 80-90% confluency.

-

Neutralize the trypsin with complete medium, centrifuge the cells, and resuspend the pellet in fresh medium for seeding into new flasks or plates.

Preparation of Madecassoside Stock Solution

2.1. Materials:

-

Madecassoside powder

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Sterile microcentrifuge tubes

2.2. Protocol:

-

Dissolve Madecassoside powder in DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL or 100 mM).

-

Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C.

-

For experiments, dilute the stock solution in the cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Cell Viability Assay (MTT Assay)

This assay determines the effect of Madecassoside on the metabolic activity of HaCaT cells, which is an indicator of cell viability.

3.1. Materials:

-

HaCaT cells

-

96-well plates

-

Madecassoside stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

3.2. Protocol:

-

Seed HaCaT cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

The following day, treat the cells with various concentrations of Madecassoside (e.g., 1, 5, 10, 25, 50, 100 µg/mL) and a vehicle control (medium with 0.1% DMSO).

-

Incubate the plate for 24 to 48 hours at 37°C.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.[3]

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[4]

-

Measure the absorbance at 570 nm using a microplate reader.[3]

-

Calculate cell viability as a percentage of the vehicle-treated control.

In Vitro Wound Healing (Scratch) Assay

This assay assesses the effect of Madecassoside on the migration of HaCaT cells.

4.1. Materials:

-

HaCaT cells

-

6-well plates

-

Sterile 200 µL pipette tips

-

Microscope with a camera

4.2. Protocol:

-

Seed HaCaT cells in 6-well plates and grow them to 90-100% confluency.

-

Create a linear scratch in the cell monolayer using a sterile 200 µL pipette tip.[5]

-

Wash the wells with PBS to remove detached cells.

-

Replace the medium with a low-serum medium (e.g., 1% FBS) containing different concentrations of Madecassoside (e.g., 1, 5, 10, 25 µg/mL). A vehicle control should be included.

-

Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, and 48 hours) using a microscope.[6]

-

Quantify the wound closure area using image analysis software like ImageJ. The percentage of wound closure can be calculated using the formula: % Wound Closure = [(Area at 0h - Area at xh) / Area at 0h] * 100

Anti-inflammatory Assay (ELISA for IL-6 and TNF-α)

This protocol measures the effect of Madecassoside on the production of pro-inflammatory cytokines in HaCaT cells, which can be stimulated with an inflammatory agent like Lipopolysaccharide (LPS) or a combination of TNF-α and IFN-γ.

5.1. Materials:

-

HaCaT cells

-

24-well plates

-

Lipopolysaccharide (LPS) or TNF-α/IFN-γ

-

Madecassoside

-

Human IL-6 and TNF-α ELISA kits

-

Microplate reader

5.2. Protocol:

-

Seed HaCaT cells in 24-well plates and allow them to adhere.

-

Pre-treat the cells with various concentrations of Madecassoside for 1-2 hours.

-

Induce inflammation by adding an inflammatory stimulus (e.g., 1 µg/mL LPS or 10 ng/mL TNF-α/IFN-γ) to the wells (except for the negative control).

-

Incubate the cells for 24 hours at 37°C.

-

Collect the cell culture supernatants and centrifuge to remove any cellular debris.

-

Quantify the levels of IL-6 and TNF-α in the supernatants using the respective ELISA kits, following the manufacturer's instructions.[7][8][9]

-

Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on the standard curve.

Western Blot Analysis for NF-κB and MAPK Pathways

This technique is used to analyze the effect of Madecassoside on the expression and phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.

6.1. Materials:

-

HaCaT cells

-

6-well plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, anti-p-p38, anti-p38, and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

6.2. Protocol:

-

Seed HaCaT cells in 6-well plates.

-

Pre-treat with Madecassoside and stimulate with an inflammatory agent as described in the ELISA protocol.

-

After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[10]

-

Block the membrane with blocking buffer for 1 hour at room temperature.[10]

-

Incubate the membrane with primary antibodies overnight at 4°C.[10]

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

Mandatory Visualizations

References

- 1. Madecassoside | 34540-22-2 [chemicalbook.com]

- 2. abmole.com [abmole.com]

- 3. benchchem.com [benchchem.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. data.epo.org [data.epo.org]

- 6. mdpi.com [mdpi.com]

- 7. bmgrp.com [bmgrp.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. benchchem.com [benchchem.com]

- 10. Western blot protocol | Abcam [abcam.com]

Application Notes: Madecassoside Standard for In Vitro Assays

Introduction

Madecassoside (B7823665) is a prominent pentacyclic triterpene saponin (B1150181) isolated from the medicinal plant Centella asiatica (L.) Urban.[1][2] Renowned for its diverse pharmacological properties, madecassoside is extensively studied for its anti-inflammatory, antioxidant, and wound-healing capabilities.[3] These biological activities are attributed to its ability to modulate various cellular signaling pathways, including the inhibition of pro-inflammatory mediators and the stimulation of collagen synthesis.[4][5] Its neuroprotective and skin-hydrating effects are also well-documented. These characteristics make madecassoside a compound of significant interest for researchers in drug development and cell biology. This document provides detailed protocols for the preparation and use of madecassoside standards in key in vitro assays.

1. Physicochemical Properties and Solubility

Accurate preparation of madecassoside solutions begins with understanding its fundamental properties. Madecassoside is typically supplied as a white to off-white crystalline solid or powder.[6][7]

| Property | Value | References |

| Molecular Formula | C₄₈H₇₈O₂₀ | [6][7] |

| Molecular Weight | 975.12 g/mol | [6][7] |

| Purity | ≥95% - ≥98% (HPLC) | [6] |

| Appearance | White to off-white powder/crystalline solid | [6][7] |

| Storage (Solid) | Long-term: -20°C (≥ 4 years); Short-term: 2-8°C | [6] |

2. Preparation of Stock and Working Solutions

Due to its hydrophobic nature, madecassoside's solubility varies significantly across different solvents. Dimethyl sulfoxide (B87167) (DMSO) is the most common solvent for preparing high-concentration stock solutions.

2.1. Solubility Data

| Solvent | Approximate Solubility | References |

| DMSO | ≥47.6 mg/mL to 100 mg/mL (~102.55 mM) | [6][7] |

| PBS (pH 7.2) | ~10 mg/mL | [6] |

| Ethanol | ~5 mg/mL | [6] |

| Water | ~1 mg/mL | |

| Methanol | Soluble (Used for HPLC standard prep) | [2][3][8] |

2.2. Protocol: Stock Solution Preparation (100 mM in DMSO)

-

Weighing: Accurately weigh the required amount of madecassoside powder (purity ≥98%) in a sterile microcentrifuge tube. For 1 mL of a 100 mM stock, weigh 97.51 mg.

-

Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO. Using fresh DMSO is recommended as moisture-absorbing DMSO can reduce solubility.

-

Dissolution: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

-

Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected tube.

-

Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for up to a month or at -80°C for up to one year.[9]

2.3. Protocol: Working Solution Preparation

Working solutions should be prepared fresh for each experiment by diluting the high-concentration stock solution in the appropriate cell culture medium or aqueous buffer.

-

Thawing: Thaw a single aliquot of the stock solution at room temperature.

-

Dilution: Serially dilute the stock solution with sterile cell culture medium or buffer to achieve the desired final concentrations (e.g., 10, 30, 100 µM).

-

Solvent Control: It is critical to maintain a final DMSO concentration that is non-toxic to the cells, typically ≤0.1%. Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of madecassoside used in the experiment.

-

Usage: Use the prepared working solutions immediately. Aqueous solutions of madecassoside are not recommended for storage for more than one day.[6]

Experimental Protocols: In Vitro Assays

1. Anti-Inflammatory Activity: LPS-Induced Inflammation Assay

This assay evaluates the ability of madecassoside to inhibit the inflammatory response triggered by lipopolysaccharide (LPS) in immune cells like macrophages or microglia.[10][11]

Protocol:

-

Cell Seeding: Seed BV2 microglial cells or RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours to allow adherence.

-

Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of madecassoside (e.g., 4.75, 9.50 µg/mL or other desired ranges) or the vehicle control (DMSO).[10][11] Incubate for 3 hours.

-

Inflammatory Stimulus: Add LPS to each well (except for the negative control) to a final concentration of 0.1-1 µg/mL.

-

Incubation: Incubate the plate for 18-24 hours at 37°C and 5% CO₂.

-

Analysis:

-

Nitric Oxide (NO) Production: Collect the cell supernatant and measure NO levels using the Griess reagent assay.

-

Cytokine Levels (TNF-α, IL-6): Measure the concentration of pro-inflammatory cytokines in the supernatant using specific ELISA kits.[5]

-

Protein Expression (COX-2, iNOS): Lyse the cells and analyze the expression of inflammatory proteins via Western blotting.[5]

-

Signaling Pathway Visualization

References

- 1. Madecassoside Inhibits Melanin Synthesis by Blocking Ultraviolet-Induced Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bp.ueb.cas.cz [bp.ueb.cas.cz]

- 3. Madecassoside | CAS:34540-22-2 | Manufacturer ChemFaces [chemfaces.com]

- 4. researchgate.net [researchgate.net]

- 5. Madecassoside attenuates inflammatory response on collagen-induced arthritis in DBA/1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. raybiotech.com [raybiotech.com]

- 8. Controlled Release of Madecassoside and Asiaticoside of Centella asiatica L. Origin from Sustainable Cold-Processed Topical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Madecassoside | CAS:34540-22-2 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]